2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride
CAS No.: 2155852-08-5
Cat. No.: VC4367969
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155852-08-5 |
|---|---|
| Molecular Formula | C11H23ClN2O |
| Molecular Weight | 234.77 |
| IUPAC Name | 2-amino-N-cyclohexyl-N-methylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O.ClH/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9;/h9-10H,3-8,12H2,1-2H3;1H |
| Standard InChI Key | XBWGPMVQXQRPAV-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)N(C)C1CCCCC1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₁H₂₃ClN₂O, with a molecular weight of 234.76 g/mol . Its SMILES notation (CCC(N)C(=O)N(C)C1CCCCC1.Cl) reveals a branched aliphatic chain attached to a secondary amide group, with a cyclohexyl ring and methyl group on the nitrogen atom . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃ClN₂O | |
| Molecular Weight | 234.76 g/mol | |
| SMILES | CCC(N)C(=O)N(C)C1CCCCC1.Cl | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Stereochemical Considerations
While stereochemical data for this specific compound are unavailable, analogous amides (e.g., cannabinoid receptor antagonists) exhibit chirality-dependent activity . The presence of a stereocenter at the α-carbon of the butanamide backbone suggests that enantiomeric purity could influence receptor binding affinity, though experimental validation is pending.
Synthesis and Physicochemical Properties
Synthetic Routes
-
Acylation of amines: Reacting cyclohexylmethylamine with α-branched carboxylic acid derivatives.
-
Salt formation: Treating the free base with hydrochloric acid to improve crystallinity .
Physical Properties
Available data indicate the compound is a solid at room temperature, though melting point, boiling point, and density values remain uncharacterized . Predictive models estimate a logP of ~3.6, suggesting moderate lipophilicity . Solubility in common organic solvents (e.g., methanol, DMSO) is likely limited due to the hydrochloride salt form, favoring aqueous media at acidic pH .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| logP | 3.6 (estimated) | Computational model |
| Topological Polar SA | 46.3 Ų | |
| Refractivity | 62.7 cm³ |
Pharmacological Research and Hypothetical Mechanisms
Peripheral Selectivity Considerations
Key challenges in CB1 antagonist development include minimizing blood-brain barrier (BBB) penetration to avoid neuropsychiatric side effects. Compounds with polar surface area (PSA) >70 Ų and molecular weight <400 g/mol often exhibit favorable peripheral selectivity . With a PSA of 46.3 Ų , this compound may require structural modifications (e.g., introducing hydrogen bond donors) to reduce CNS exposure.
Preclinical Data and Research Gaps
In Vitro Profiling
-
hCB1 Ke = 170 nM
-
MDCK-mdr1 permeability = 0.2% (predictive of low BBB penetration) .
These results suggest that introducing basic groups (e.g., amidines) could enhance peripheral selectivity for 2-amino-N-cyclohexyl-N-methylbutanamide derivatives.
Pharmacokinetic Predictions
Using quantitative structure-activity relationship (QSAR) models, the compound’s half-life in human liver microsomes is estimated at <30 minutes, indicating rapid hepatic clearance . Improving metabolic stability would require reducing electron-rich moieties susceptible to cytochrome P450 oxidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume